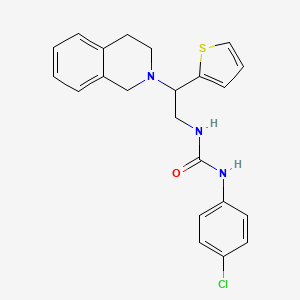
1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and results from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClN2OS, with a molecular weight of approximately 352.89 g/mol. The structure features a urea moiety linked to a thiophene and a dihydroisoquinoline, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene and isoquinoline exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
The anticancer potential of compounds containing the dihydroisoquinoline structure has been well documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated IC50 values below 25 µM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting potent anti-proliferative effects .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against urease, an enzyme linked to various pathological conditions . The IC50 values for these inhibitors were significantly lower than those of standard drugs, indicating a promising therapeutic profile.
Study on Antibacterial Activity
A study conducted on a series of related compounds found that those with similar structural features to This compound exhibited varying degrees of antibacterial activity. The most active compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, significantly outperforming traditional urease inhibitors .
Anticancer Evaluation
In another case study focusing on the anticancer properties of isoquinoline derivatives, it was revealed that modifications at specific positions on the isoquinoline ring could enhance the anticancer activity. The study highlighted that compounds with halogen substitutions showed improved efficacy against cancer cell lines compared to their non-halogenated counterparts .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Interaction: The urea group may facilitate binding to target enzymes like urease.
- Cell Membrane Disruption: The thiophene moiety can interact with lipid membranes, leading to increased permeability and cell death.
- Signal Pathway Modulation: Dihydroisoquinoline derivatives can influence signaling pathways involved in cell proliferation and apoptosis.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-7-9-19(10-8-18)25-22(27)24-14-20(21-6-3-13-28-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZIIYXZNNHRDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













